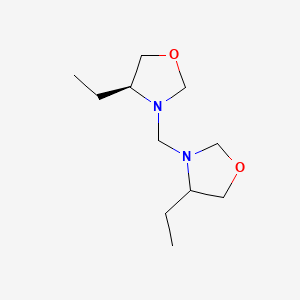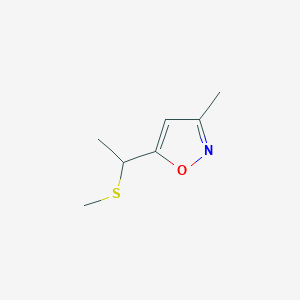
3-Methyl-5-(1-(methylthio)ethyl)isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-(1-(methylthio)ethyl)isoxazole is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(1-(methylthio)ethyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the 1,3-dipolar cycloaddition reaction, where nitrile oxides react with terminal alkynes in the presence of a catalyst such as copper(I) or ruthenium(II) . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
化学反应分析
Types of Reactions: 3-Methyl-5-(1-(methylthio)ethyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methylthio group or the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced isoxazole derivatives.
Substitution: Halogenated or aminated isoxazole derivatives.
科学研究应用
3-Methyl-5-(1-(methylthio)ethyl)isoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-Methyl-5-(1-(methylthio)ethyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The isoxazole ring is known to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways .
相似化合物的比较
3-Amino-5-methylisoxazole: Known for its use in heterocyclization reactions.
3-Hydroxy-5-methylisoxazole: Utilized in the synthesis of carboxamides and other derivatives.
3-Methyl-5-isoxazoleacetic acid: Employed in the synthesis of ligands for protein binding studies.
Uniqueness: 3-Methyl-5-(1-(methylthio)ethyl)isoxazole stands out due to its unique methylthio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and agrochemicals .
属性
分子式 |
C7H11NOS |
|---|---|
分子量 |
157.24 g/mol |
IUPAC 名称 |
3-methyl-5-(1-methylsulfanylethyl)-1,2-oxazole |
InChI |
InChI=1S/C7H11NOS/c1-5-4-7(9-8-5)6(2)10-3/h4,6H,1-3H3 |
InChI 键 |
KZFCYIXETOCIRF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1)C(C)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


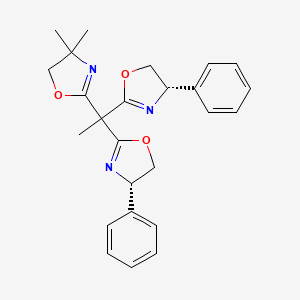

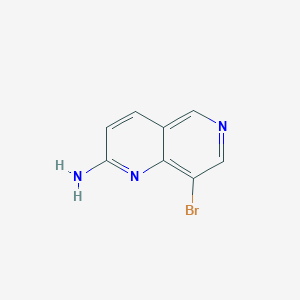
![4-Iodobenzo[d]oxazol-2(3H)-one](/img/structure/B12872157.png)
![5-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12872159.png)
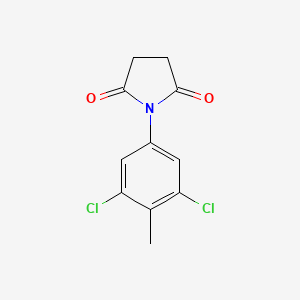
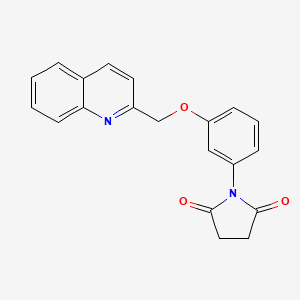

![3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12872187.png)
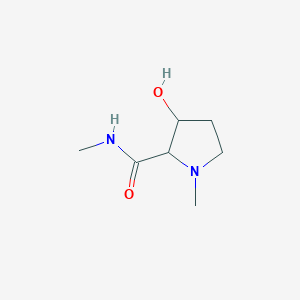
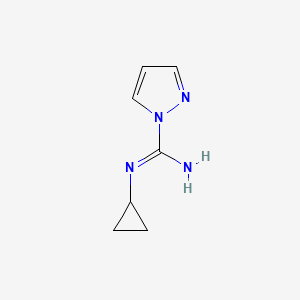
![2'-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1'-biphenyl]-4-ol](/img/structure/B12872222.png)

